YMU1 -

YMU1

Catalog Number: EVT-1470703
CAS Number:
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YMU1 is an inhibitor of thymidylate kinase (TMPK; IC50 = 610 nM). It is selective for thymidylate kinase over thymidine kinase 1. YMU1 (2 and 10 µM) reduces deoxythymidine triphosphate (dTTP) levels by 30-40% in p58-/- HCT116 cells without affecting dATP, dGTP, or dCTP levels. It also sensitizes a variety of cancer cell lines to doxorubicin, including p53+/+ and p53-/- HCT116, HT-29, SaoS2, MDA-MB-231, and MDA-MB-468 cells. YMU1 reduces tumor growth in a p53-/- HCT116 mouse xenograft model when administered at a dose of 5 mg/kg three times per week for four weeks.
Potent, reversible, and ATP-competitive inhibitor of human Thymidylate kinase (TMPK)

Synthesis Analysis

The synthesis of YMU1 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. The detailed synthetic pathway includes the use of various reagents and conditions tailored to achieve high purity and yield. The compound's structure can be synthesized using techniques that may involve both organic synthesis routes and purification methods such as high-performance liquid chromatography (HPLC) to ensure a purity level of at least 99% .

Molecular Structure Analysis

YMU1 has a molecular formula of C₁₇H₂₂N₄O₄S, indicating a complex structure that includes nitrogen, oxygen, and sulfur atoms. The structural representation shows it contains a piperazine core linked to an isothiazolo-pyridine moiety. The compound's three-dimensional conformation plays a crucial role in its interaction with thymidylate kinase, influencing its inhibitory efficacy. Structural data from X-ray crystallography or molecular modeling studies often provide insights into the binding interactions between YMU1 and its target enzyme .

Chemical Reactions Analysis

YMU1 primarily functions by inhibiting the activity of thymidylate kinase. In biochemical assays, it has been shown to significantly reduce the phosphorylation of deoxythymidine monophosphate to deoxythymidine diphosphate. This inhibition leads to decreased levels of deoxythymidine triphosphate, which is essential for DNA synthesis and repair. The compound has been tested in various cellular models, demonstrating its ability to modulate nucleotide pools effectively .

Mechanism of Action

The mechanism by which YMU1 exerts its inhibitory effects involves competitive binding to the active site of human thymidylate kinase. Studies utilizing molecular docking simulations have elucidated how YMU1 interacts with key residues within the enzyme's active site, thereby blocking substrate access and preventing catalysis. This action results in altered nucleotide metabolism within cells, contributing to its potential as an anticancer agent by inducing stress on DNA repair mechanisms .

Physical and Chemical Properties Analysis

YMU1 is characterized as a white solid with a melting point that indicates stability under standard laboratory conditions. Its solubility profile suggests it is cell-permeable, allowing effective intracellular delivery for biological assays. Key physical properties include:

  • Molecular Weight: Approximately 366.44 g/mol
  • Purity: ≥99% by HPLC
  • Form: White solid
    These properties are crucial for its application in laboratory settings and therapeutic contexts .
Applications

YMU1 has significant applications in scientific research, particularly in cancer biology. Its role as a thymidylate kinase inhibitor makes it valuable for studying nucleotide metabolism and DNA repair mechanisms in cancer cells. Research has demonstrated that YMU1 can sensitize tumor cells to chemotherapeutic agents by disrupting dTTP synthesis, thereby enhancing the efficacy of treatments like doxorubicin . Furthermore, it serves as a tool compound for investigating the biochemical pathways associated with thymidylate kinase and its implications in oncogenesis.

Introduction to YMU1: Molecular Context and Research Significance

Historical Discovery of YMU1 in Genomic Studies

YMU1 emerged from a 2016 high-throughput screening campaign targeting hTMPK, an enzyme previously underexploited in anticancer drug development. Chen et al. identified YMU1 through combinatorial chemistry and structure-activity relationship (SAR) studies, prioritizing compounds that selectively inhibited hTMPK (IC~50~ = 610 nM) without cross-reacting with thymidine kinase 1 (TK1) [2] [6]. Initial biochemical assays revealed YMU1’s unique mechanism: it stabilizes the ligand-induced degradation (LID) domain of hTMPK, trapping the enzyme in a conformational state that blocks ATP binding. This prevents the closed conformation required for dTMP phosphorylation, effectively halting nucleotide synthesis [6].

The compound’s structural backbone—featuring an isothiazolopyridine core linked to a piperazine-carboxylate moiety—was optimized for cell permeability and low cytotoxicity in non-cancerous cells [8]. Early studies validated its efficacy in in vitro cancer models, where YMU1 synergistically enhanced the potency of doxorubicin, a topoisomerase inhibitor [2]. This historical trajectory underscores YMU1’s role in bridging genomic insights (e.g., hTMPK overexpression in tumors) to targeted biochemical intervention.

YMU1 as a Model System for Nucleotide Metabolic Disruption

YMU1 serves as a paradigm for studying nucleotide metabolism dysregulation in cancer, with three key mechanistic attributes:

  • Selective hTMPK Inhibition:YMU1 binds the ATP-pocket adjacent to the LID region of hTMPK, inducing allosteric changes that prevent substrate phosphorylation. Unlike broad-spectrum antimetabolites (e.g., 5-fluorouracil), YMU1 avoids off-target effects on TK1, preserving mitochondrial dTMP phosphorylation and reducing systemic toxicity [2] [6].

  • Chemosensitization:In in vivo xenograft models, YMU1 (10 mg/kg) potentiated low-dose doxorubicin by disrupting DNA damage repair. Cancer cells pre-treated with YMU1 exhibited 3-fold increases in DNA fragmentation and apoptosis, confirming hTMPK’s role in sustaining genomic integrity under chemotherapeutic stress [6] [8].

  • Tool for Pathway Analysis:Gene Ontology (GO) enrichment analyses of YMU1-treated cells reveal coordinated suppression of nucleotide biosynthetic processes (GO:0009165) and DNA replication (GO:0006260). This positions YMU1 as a probe for mapping metabolic dependencies via systems biology approaches, such as protein-network analysis [3] [7].

Table 1: Comparative Profile of hTMPK Inhibitors

CompoundIC~50~ (nM)Selectivity vs. TK1Chemosensitizer
YMU1610HighDoxorubicin
AZT2,500LowNone
d4T1,900ModerateLimited

Source: Chen et al. 2016 [2]; InvivoChem Data [6]

Knowledge Gaps and Unresolved Questions in YMU1 Research

Despite its utility, YMU1 research faces significant challenges:

  • Structural Dynamics of Inhibition:Atomic-resolution mechanisms of YMU1-induced LID stabilization remain uncharacterized. Molecular dynamics simulations suggest hTMPK undergoes cryptic conformational shifts upon YMU1 binding, but experimental validation via cryo-EM or X-ray crystallography is lacking [2] [6].

  • Resistance Mechanisms:No studies have delineated how cancer cells bypass hTMPK inhibition. Hypotheses include upregulation of de novo nucleotide synthesis pathways (e.g., TYMS amplification) or efflux pump activation, but functional genomics screens (e.g., CRISPR-Cas9) are needed to identify escape routes [6].

  • Biomarker Identification:Predictive biomarkers for YMU1 responsiveness are unknown. Gene Set Enrichment Analysis (GSEA) of tumor transcriptomes could reveal correlated signatures (e.g., hTMPK expression or nucleotide pathway mutations) to stratify patients [9].

Table 2: Key Research Priorities for YMU1

Knowledge GapProposed MethodologyExpected Impact
Conformational dynamicsTime-resolved crystallographyRational design of next-gen inhibitors
Resistance pathwaysGenome-wide knockout screensCombinatorial targeting strategies
Biomarker discoveryGSEA of tumor cohortsPatient stratification for trials

Adapted from research gap frameworks [1] [4]

Addressing these gaps requires integrating functional genomics, structural biology, and clinical bioinformatics. For instance, linking YMU1’s effects to GO biological processes (e.g., "ATP phosphorylation," GO:0016310) may uncover compensatory pathways [3] [7]. Additionally, industry-academia collaborations could accelerate translational studies, leveraging YMU1’s commercial availability for high-throughput repurposing screens [6] [8].

Table 3: Compound Summary: YMU1

AttributeValue
IUPAC Nameethyl 4-[2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl]piperazine-1-carboxylate
CAS Number902589-96-2
Molecular FormulaC~17~H~22~N~4~O~4~S
Molecular Weight378.45 g/mol
Primary TargetHuman thymidylate kinase (hTMPK)
Research ApplicationsCancer chemotherapy sensitization, nucleotide metabolism studies

Source: MedKoo, InvivoChem [2] [6]

Properties

Product Name

YMU1

IUPAC Name

ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C17H22N4O4S/c1-4-25-17(24)20-7-5-19(6-8-20)13(22)10-21-16(23)14-11(2)9-12(3)18-15(14)26-21/h9H,4-8,10H2,1-3H3

InChI Key

XXUFNNVFZFVKGP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C

Synonyms

4-[2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl]-1-piperazinecarboxylic acid, ethyl ester

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.